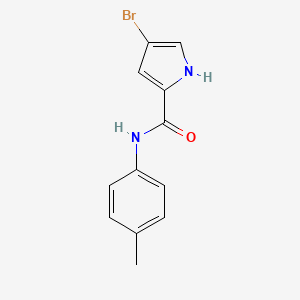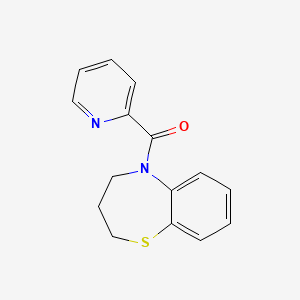
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide, also known as BML-210, is a chemical compound that belongs to the pyrrole class of organic compounds. It is a synthetic compound that has gained attention in recent years due to its potential therapeutic properties.
Mechanism of Action
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide works by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. By inhibiting these enzymes, this compound can reduce inflammation and potentially slow the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its specificity for COX-2 and 5-LOX, which allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide. One area of interest is the development of more stable and soluble formulations of this compound for use in clinical trials. Other areas of research include studying the effects of this compound on other pathways and its potential use in combination with other drugs for the treatment of cancer and inflammation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic properties in the treatment of cancer and inflammation. Its mechanism of action involves inhibiting the activity of COX-2 and 5-LOX, which are enzymes involved in the production of inflammatory mediators. While this compound has limitations in terms of its solubility and stability, there are several future directions for research on this compound.
Synthesis Methods
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-1H-pyrrole-2-carboxamide. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product, this compound.
Scientific Research Applications
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
properties
IUPAC Name |
4-bromo-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-2-4-10(5-3-8)15-12(16)11-6-9(13)7-14-11/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKMWWIFXJJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)


![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)



![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)
![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)